Lipophilicity Reduction vs. 3-Alkyl and 4-Chloro Analogs
The target compound exhibits a PubChem‑computed XLogP3 of 1.5, which is 0.5 to 0.9 log units lower than those of the closest in‑class methyl ester analogs Methyl 3‑methylbenzo[d]isoxazole‑6‑carboxylate (2.0), Methyl 3‑ethylbenzo[d]isoxazole‑6‑carboxylate (2.4), and Methyl 4‑chlorobenzo[d]isoxazole‑6‑carboxylate (2.2) [1]. This 25–38% reduction in predicted lipophilicity, arising from the electron‑donating 4‑methoxy group, is expected to translate into higher aqueous solubility and distinct membrane‑partitioning behavior [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Methyl 3-methylbenzo[d]isoxazole-6-carboxylate (XLogP3 = 2.0); Methyl 3-ethylbenzo[d]isoxazole-6-carboxylate (XLogP3 = 2.4); Methyl 4-chlorobenzo[d]isoxazole-6-carboxylate (XLogP3 = 2.2) |
| Quantified Difference | 25% lower vs. 2.0; 38% lower vs. 2.4; 32% lower vs. 2.2 |
| Conditions | PubChem XLogP3 3.0 computational model (2021 release) |
Why This Matters
Lower XLogP3 predicts superior aqueous solubility and distinct ADME behavior, enabling procurement decisions where physicochemical property tuning is critical.
- [1] PubChem computed properties: CID 119025481 (XLogP3=1.5), CID 22610095 (XLogP3=2.0), CID 90110683 (XLogP3=2.4), CID 130064025 (XLogP3=2.2). View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
